Acetic acid [2-(1-acetyl-6-indolyl)-2-oxoethyl] ester
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Overview
Description
Acetic acid [2-(1-acetyl-6-indolyl)-2-oxoethyl] ester is a member of indoles.
Scientific Research Applications
Catalytic Synthesis
Ma, Yu, and Peng (2005) demonstrated the use of Sc(OTf)3 for the efficient synthesis of β,β-bis(indolyl) ketones through double indolylation of acetic acid 2-methylene-3-oxo-butyl ester. This synthesis could potentially be applicable to derivatives of Acetic acid [2-(1-acetyl-6-indolyl)-2-oxoethyl] ester, indicating its utility in organic synthesis processes (Ma, Yu, & Peng, 2005).
Spectroscopic Analysis
Vebrel, Laude, Seguin, and Dubouchet (1983) conducted a spectroscopic study (IR, PMR) of indolyl acetic acids and their methyl esters. The insights from this research can be extrapolated to understand the structural and chemical characteristics of Acetic acid [2-(1-acetyl-6-indolyl)-2-oxoethyl] ester (Vebrel, Laude, Seguin, & Dubouchet, 1983).
Quantum Chemical Investigation
Bouklah, Harek, Touzani, Hammouti, and Harek (2012) performed DFT and quantum chemical investigations of molecular properties of various compounds, including pyrrolidinones. This kind of quantum chemical approach could be relevant for understanding the electronic properties of Acetic acid [2-(1-acetyl-6-indolyl)-2-oxoethyl] ester (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Auxin and Antiauxin Activity
Katayama, Kato, and Marumo (2001) synthesized racemic 2-(5,6-dichloro-3-indolyl)propionic acid from indole-3-acetic acid and studied its auxin and antiauxin activities. This research is significant as it indicates the potential biological activities of compounds structurally related to Acetic acid [2-(1-acetyl-6-indolyl)-2-oxoethyl] ester (Katayama, Kato, & Marumo, 2001).
Indole-3-acetic Acid and Glucose Esters
Ehmann (1974) isolated new esters of indole-3-acetic acid and glucose from kernels of Zea mays, which are structurally related to Acetic acid [2-(1-acetyl-6-indolyl)-2-oxoethyl] ester. The study of these esters could provide insights into the properties and potential applications of Acetic acid [2-(1-acetyl-6-indolyl)-2-oxoethyl] ester (Ehmann, 1974).
properties
Molecular Formula |
C14H13NO4 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
[2-(1-acetylindol-6-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C14H13NO4/c1-9(16)15-6-5-11-3-4-12(7-13(11)15)14(18)8-19-10(2)17/h3-7H,8H2,1-2H3 |
InChI Key |
PRLTXVOLFJIINC-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=CC2=C1C=C(C=C2)C(=O)COC(=O)C |
Canonical SMILES |
CC(=O)N1C=CC2=C1C=C(C=C2)C(=O)COC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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